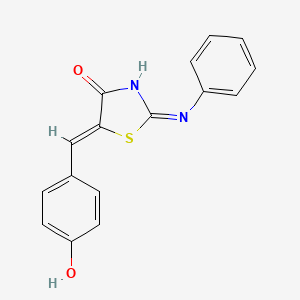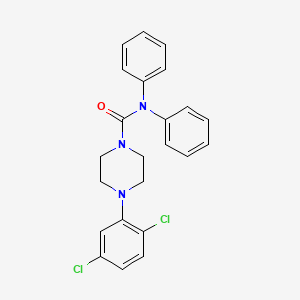
(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(5H)-Thiazolone, 5-[(4-hydroxyphenyl)methylene]-2-(phenylamino)- is a heterocyclic compound that features a thiazolone ring fused with a phenylamino group and a hydroxyphenylmethylene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 5-[(4-hydroxyphenyl)methylene]-2-(phenylamino)- typically involves the condensation of 4-hydroxybenzaldehyde with 2-phenylamino-4-thiazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
4(5H)-Thiazolone, 5-[(4-hydroxyphenyl)methylene]-2-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the thiazolone ring can be reduced to form thiazolidine derivatives.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
科学研究应用
4(5H)-Thiazolone, 5-[(4-hydroxyphenyl)methylene]-2-(phenylamino)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 4(5H)-Thiazolone, 5-[(4-hydroxyphenyl)methylene]-2-(phenylamino)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria by interfering with cell wall synthesis or protein function.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
4(5H)-Thiazolone, 2-(phenylamino)-: Lacks the hydroxyphenylmethylene substituent, which may affect its biological activity.
4(5H)-Thiazolone, 5-[(4-methoxyphenyl)methylene]-2-(phenylamino)-: Contains a methoxy group instead of a hydroxy group, which can influence its reactivity and applications.
4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(phenylamino)-: The presence of a chloro group can enhance its antimicrobial properties.
Uniqueness
4(5H)-Thiazolone, 5-[(4-hydroxyphenyl)methylene]-2-(phenylamino)- is unique due to the presence of the hydroxyphenylmethylene substituent, which imparts distinct chemical and biological properties. This substituent enhances its potential as a versatile compound in various scientific research applications.
属性
分子式 |
C16H12N2O2S |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18-16(21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10- |
InChI 键 |
ILHJRQMPLLABFS-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
规范 SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12135041.png)

![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)
![2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12135052.png)

![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide](/img/structure/B12135055.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135063.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B12135084.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135094.png)
![1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12135099.png)
![3-(Furan-2-yl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B12135106.png)
![N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135110.png)

